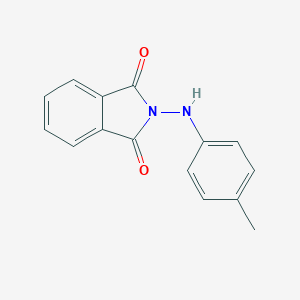

2-(4-toluidino)-1H-isoindole-1,3(2H)-dione

Vue d'ensemble

Description

2-(4-toluidino)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives It is characterized by the presence of a toluidine group attached to the isoindole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-toluidino)-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with 4-toluidine under specific conditions. The reaction is usually carried out in a solvent such as acetic acid or ethanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

Phthalic anhydride+4-toluidine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and other additives may be used to enhance the reaction rate and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-toluidino)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The toluidine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

Neuroprotective Properties

Research has indicated that derivatives of isoindoline-1,3-dione exhibit significant neuroprotective effects. These compounds have been evaluated for their ability to inhibit AChE and BuChE, enzymes associated with Alzheimer's disease. For instance, studies have shown that certain derivatives possess IC50 values as low as 0.91 μM against AChE, indicating potent inhibitory activity . The inhibition of these enzymes can help restore cholinergic transmission, which is often impaired in neurodegenerative conditions.

Antimicrobial Effects

Apart from their neuroprotective properties, isoindoline derivatives have also demonstrated antibacterial and anti-inflammatory activities. These attributes make them promising candidates for developing new therapeutic agents against various bacterial infections and inflammatory diseases . The structural modifications of the isoindoline core can lead to enhanced biological activity, making it a versatile scaffold for drug development.

Synthesis and Structural Modifications

The synthesis of 2-(4-toluidino)-1H-isoindole-1,3(2H)-dione involves several chemical strategies that allow for the introduction of various substituents on the isoindole framework. These modifications are critical for optimizing the compound's pharmacological profile. For example, the introduction of different alkyl or aryl groups can significantly affect the compound's binding affinity to target enzymes .

In Silico Studies

Recent studies employed molecular docking and dynamics simulations to explore the interactions between this compound derivatives and AChE. These computational approaches provided insights into binding affinities and interaction mechanisms at the molecular level. The results indicated favorable binding modes that could be exploited in future drug design efforts .

Experimental Validation

Experimental studies confirmed the in silico predictions by synthesizing several derivatives and evaluating their inhibitory activities against AChE and BuChE. For example, one derivative exhibited an IC50 value of 1.12 μM against AChE, highlighting its potential as a lead compound for developing Alzheimer’s therapeutics .

Comparative Analysis of Derivatives

A comparative analysis of various isoindoline derivatives reveals differences in potency and selectivity towards AChE and BuChE:

| Compound | IC50 (AChE) | IC50 (BuChE) | Notes |

|---|---|---|---|

| This compound | 0.91 μM | 21.24 μM | Strong AChE inhibitor |

| Derivative I | 1.12 μM | 21.24 μM | Promising candidate for further study |

| Derivative II | 0.87 μM | 19.5 μM | Moderate activity against both |

Mécanisme D'action

The mechanism of action of 2-(4-toluidino)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-toluidino)isonicotinic acid

- 4-oxo-4-(4-toluidino)but-2-enoic acid

- 3-methyl-5-oxo-5-(4-toluidino)pentanoic acid

Uniqueness

2-(4-toluidino)-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features and the presence of the isoindole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Activité Biologique

2-(4-Toluidino)-1H-isoindole-1,3(2H)-dione, a synthetic compound belonging to the isoindole family, has garnered attention for its potential biological activities. This compound features a core isoindole structure with a toluidine substituent, which may enhance its biological properties through increased lipophilicity and specific enzyme interactions. Its molecular formula is C₁₃H₁₃N₃O₂, with a molecular weight of approximately 227.26 g/mol.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition suggests potential applications in treating inflammatory diseases.

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies show selective inhibition against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The effectiveness varies depending on the specific substituents on the isoindole structure, indicating that structural modifications can enhance antimicrobial efficacy .

3. Anticancer Activity

A series of studies have investigated the cytotoxic effects of this compound against several cancer cell lines, including HeLa, A549, MCF-7, PC3, and Caco-2. The results demonstrated varying degrees of cytotoxicity depending on the chemical structure of the derivatives tested. The compound's ability to induce cell death in these cancer lines highlights its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to altered signaling pathways that affect inflammation, microbial growth, and cancer cell proliferation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| 1H-Isoindole-1,3(2H)-dione | Isoindole | Moderate anti-inflammatory | Simple structure without substituents |

| 2-Methyl-1H-isoindole-1,3(2H)-dione | Isoindole | Antioxidant | Methyl group enhances solubility |

| N-Phenylphthalimide | Phthalimide | COX inhibition | Phenyl substitution alters binding affinity |

| 4-Methoxy-N-(4-tolyl)phthalimide | Phthalimide | Antioxidant | Methoxy group enhances electron-donating ability |

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Anticancer Effects : A detailed investigation into various isoindole derivatives showed that those with specific substitutions exhibited enhanced cytotoxicity against multiple cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of different isoindole derivatives against common bacterial pathogens. Results indicated that certain derivatives significantly inhibited bacterial growth, suggesting potential for development into therapeutic agents .

Propriétés

IUPAC Name |

2-(4-methylanilino)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-10-6-8-11(9-7-10)16-17-14(18)12-4-2-3-5-13(12)15(17)19/h2-9,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMVWNSVTDHRZKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377677 | |

| Record name | 2-(4-toluidino)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4870-23-9 | |

| Record name | 2-(4-toluidino)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.